CNX-2006

Catalog No.
S547929
CAS No.
M.F
C26H27F4N7O2
M. Wt
545.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CNX-2006

Product Name

CNX-2006

IUPAC Name

N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C26H27F4N7O2

Molecular Weight

545.5 g/mol

InChI

InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36)

InChI Key

BFSRTTWIPACGMI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F

solubility

Soluble in DMSO, not in water

Synonyms

CNX2006; CNX 2006; CNX-2006.

Canonical SMILES

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F

The exact mass of the compound N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide is 545.21624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CNX-2006 is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Structurally related to the clinical candidate rociletinib (CO-1686), it is widely utilized as a high-fidelity tool compound in oncology research and drug discovery[1]. Its primary procurement value lies in its ability to covalently bind the Cys797 residue in the EGFR kinase domain, potently inhibiting activating mutations (e.g., L858R, ex19del) and the T790M gatekeeper resistance mutation, while deliberately sparing wild-type (WT) EGFR[1]. This distinct selectivity profile makes it an essential baseline material for modeling acquired resistance mechanisms, screening combination therapies, and benchmarking novel mutant-selective inhibitors in non-small cell lung cancer (NSCLC) paradigms.

Substituting CNX-2006 with first- or second-generation EGFR inhibitors (such as erlotinib, gefitinib, or afatinib) fundamentally compromises experimental integrity in T790M-positive models. First-generation reversible inhibitors are rendered sterically ineffective by the T790M mutation, failing to suppress target phosphorylation even at high micromolar concentrations [1]. While second-generation irreversible inhibitors like afatinib can overcome T790M in biochemical assays, they lack mutant selectivity, heavily suppressing WT EGFR and causing dose-limiting off-target toxicity that confounds in vivo and cellular readouts[1]. Furthermore, substituting CNX-2006 with non-covalent analogs fails to replicate the sustained target occupancy required to accurately model long-term adaptive resistance pathways, such as NF-κB activation or MET amplification, which only emerge when the T790M oncogene is persistently and selectively silenced[1].

Overcoming T790M-Mediated Resistance vs. Erlotinib

In NSCLC cell lines expressing the T790M mutation (e.g., NCI-H1975 and PC9GR4), CNX-2006 effectively inhibits EGFR phosphorylation at low nanomolar concentrations, whereas first-generation inhibitors fail completely[1]. Assays demonstrate that CNX-2006 achieves an IC50 of 46–61 nM against T790M-positive variants, while erlotinib shows no significant inhibitory effect under identical conditions [1]. Furthermore, in PC9DR1 cells carrying a focal amplification of EGFR-T790M, CNX-2006 is up to 290-fold more active than erlotinib and gefitinib [1].

Evidence DimensionInhibition of EGFR phosphorylation (IC50) in T790M-positive cells
Target Compound Data46 - 61 nM (CNX-2006)
Comparator Or BaselineNo effect / >10,000 nM (Erlotinib)
Quantified DifferenceUp to 290-fold greater activity than first-generation TKIs
ConditionsIn vitro kinase assay, NCI-H1975 and PC9GR4 NSCLC cell lines, 2-hour treatment

Procuring CNX-2006 ensures reliable suppression of the T790M gatekeeper mutation, which is essential for establishing robust models of third-generation TKI resistance.

Mutant-Selective Target Engagement Sparing Wild-Type EGFR

A critical differentiator for CNX-2006 is its ability to selectively target mutated EGFR while sparing the wild-type (WT) receptor, unlike second-generation inhibitors such as afatinib [1]. Cellular proliferation assays reveal that CNX-2006 inhibits the growth of EGFR-T790M cells up to 1000-fold more potently than WT EGFR cells [2]. It affects WT-EGFR phosphorylation only at concentrations over 10-fold higher than those required to inhibit the mutated receptor, minimizing the WT-driven toxicity that confounds in vivo studies [1].

Evidence DimensionCellular growth inhibition (Mutant vs. WT EGFR)
Target Compound Data<20 nM IC50 for T790M
Comparator Or BaselineUp to 1000-fold higher concentration required for WT EGFR
Quantified Difference1000-fold selectivity window for T790M over WT EGFR
ConditionsCellular proliferation assays comparing T790M-mutant vs. WT EGFR expressing cell lines

This high selectivity index allows researchers to model mutant-specific signaling without the confounding cellular toxicity associated with wild-type EGFR suppression.

Prevention of T790M Enrichment in Chronic Exposure Models

When establishing acquired resistance models, the choice of inhibitor dictates the evolutionary trajectory of the cell line. Chronic exposure to escalating doses of CNX-2006 fails to select for or enhance T790M-mediated resistance in PC-9 or HCC827 cells [2]. Instead, it forces the cells to adopt alternative survival mechanisms, such as MET amplification [1] or NF-κB activation [2]. In contrast, chronic exposure to first-generation TKIs predictably enriches for the T790M mutation, making them unsuitable for discovering novel bypass tracks [2].

Evidence DimensionEmergence of T790M mutation under chronic drug exposure
Target Compound DataFails to select for T790M-mediated resistance
Comparator Or BaselineFirst-generation TKIs (e.g., Erlotinib) rapidly enrich for T790M
Quantified DifferenceQualitative shift in resistance mechanism (T790M suppression vs. enrichment)
ConditionsIn vitro chronic exposure resistance modeling using PC-9 and HCC827 cell lines

Buyers establishing long-term resistance models must procure CNX-2006 to ensure workflow reproducibility, as it effectively neutralizes T790M and forces the reliable emergence of alternative oncogenic adaptations without confounding clonal enrichment.

Development of Fourth-Generation EGFR Inhibitors

Because CNX-2006 effectively suppresses both activating mutations and the T790M resistance mutation, it serves as an ideal baseline comparator for screening next-generation compounds (e.g., those targeting the C797S mutation) [1]. Its well-characterized IC50 profile ensures reliable benchmarking in high-throughput kinase assays [1].

Modeling Bypass Signaling and Oncogene Swap Resistance

CNX-2006 is the preferred tool compound for generating in vitro and in vivo models of acquired resistance that do not rely on T790M [2]. By persistently silencing T790M, CNX-2006 forces cancer cells to utilize bypass tracks, such as MET amplification or NF-κB pathway activation, providing essential models for testing combination therapies [1].

In Vivo Xenograft Studies Requiring WT-EGFR Sparing

For researchers conducting murine xenograft studies, the dose-limiting toxicity of non-selective EGFR inhibitors often confounds tumor volume readouts [1]. CNX-2006’s high selectivity for mutant over WT EGFR allows for sustained, high-dose administration in vivo without the severe epithelial toxicity associated with second-generation TKIs like afatinib [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

545.21623578 g/mol

Monoisotopic Mass

545.21623578 g/mol

Heavy Atom Count

39

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

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